N-benzyl-4-(4-ethylphenoxy)butanamide
Description
N-Benzyl-4-(4-ethylphenoxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a benzyl group at the nitrogen atom and a 4-ethylphenoxy moiety at the fourth carbon of the butanamide chain. The compound’s molecular formula can be inferred as C₁₉H₂₃NO₂ (molecular weight ≈ 297.4 g/mol), based on its substituents and comparison to analogous structures in the evidence.
Properties
IUPAC Name |
N-benzyl-4-(4-ethylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-16-10-12-18(13-11-16)22-14-6-9-19(21)20-15-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14-15H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFFENMMJOAMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-ethylphenoxy)butanamide typically involves the reaction of 4-ethylphenol with butanoyl chloride to form 4-ethylphenoxybutanoyl chloride. This intermediate is then reacted with benzylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-ethylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-(4-ethylphenoxy)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-ethylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-benzyl-4-(4-ethylphenoxy)butanamide with compounds sharing key structural motifs, such as the butanamide core or aromatic substituents.
N-(4-Methoxyphenyl)-N-[1-(2-Phenylethyl)-4-piperidinyl]butanamide (4-Methoxybutyrylfentanyl)
- Molecular Formula : C₂₅H₃₃N₂O₂
- Molecular Weight : ~393.5 g/mol
- Key Features : Incorporates a piperidinyl group and a 4-methoxyphenyl substituent.
- The methoxy substituent in 4-methoxybutyrylfentanyl may improve metabolic stability compared to the ethylphenoxy group in the target compound.
N-(4-Acetylphenyl)butanamide
- Molecular Formula: C₁₂H₁₅NO₂
- Molecular Weight : 205.26 g/mol
- Key Features : A simpler butanamide derivative with a 4-acetylphenyl group.
- Comparison: The acetyl group introduces a ketone functionality, which may increase polarity and hydrogen-bonding capacity compared to the ethylphenoxy substituent.
4-Amino-N-[4-(Benzyloxy)phenyl]butanamide
- Molecular Formula : C₁₇H₂₀N₂O₂
- Molecular Weight : 284.35 g/mol
- Key Features: Contains a benzyloxyphenyl group and an amino substituent on the butanamide chain.
- Comparison: The amino group introduces a basic center, enabling protonation at physiological pH, unlike the neutral ethylphenoxy substituent in the target compound. The benzyloxy group provides similar aromatic bulk but with an ether linkage, which may alter metabolic pathways compared to the ethylphenoxy ether.
N-Benzyl-4-(Methanesulfonyl)-2-(1-Oxo-1,3-Dihydro-2H-Isoindol-2-yl)butanamide
- Molecular Formula: Not explicitly stated, but inferred as ~C₂₁H₂₂N₂O₄S (MW ≈ 398.5 g/mol).
- Key Features : Features a methanesulfonyl group and an isoindol-2-yl ring.
- The isoindol-2-yl ring introduces a fused heterocyclic system, likely enhancing rigidity and receptor selectivity compared to the simpler ethylphenoxy substituent.
4-(8-Chloro-5-Oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)-N-[(3-Methylphenyl)methyl]butanamide
- Molecular Formula : C₂₃H₂₀ClN₃O₃
- Molecular Weight : 421.88 g/mol
- Key Features : Contains a chlorinated benzoxazepin heterocycle.
- The chlorine atom enhances electronegativity and may influence pharmacokinetic properties such as half-life.
Research Implications
- Structural Diversity: The ethylphenoxy group in this compound provides a balance between hydrophobicity and steric bulk, distinguishing it from more polar (e.g., acetylphenyl) or rigid (e.g., benzoxazepin) analogs .
- Pharmacological Potential: While lacking the piperidinyl or amino groups seen in opioid-like compounds , its benzyl and ethylphenoxy substituents may favor interactions with lipid-rich environments or non-opioid targets.
- Synthetic Accessibility : The absence of complex heterocycles (cf. ) suggests simpler synthesis compared to benzoxazepin or isoindol-containing analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
